

# 4-Iodoisoquinolin-1-amine: A Technical Overview of a Key Synthetic Intermediate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Iodoisoquinolin-1-amine**

Cat. No.: **B1300164**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Introduction:** **4-Iodoisoquinolin-1-amine** is a halogenated derivative of the isoquinoline ring system, a prominent scaffold in medicinal chemistry. The presence of an amino group at the 1-position and an iodine atom at the 4-position makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This document provides a technical overview of the molecular structure, properties, and available data for **4-Iodoisoquinolin-1-amine**.

## Molecular Structure and Properties

**4-Iodoisoquinolin-1-amine** is a heterocyclic aromatic compound. The core of the molecule is an isoquinoline ring, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. Key functional groups, an amine (-NH<sub>2</sub>) at position 1 and an iodine atom (-I) at position 4, are attached to this core.

| Property           | Value                                         |
|--------------------|-----------------------------------------------|
| Chemical Formula   | <chem>C9H7IN2</chem>                          |
| Molecular Weight   | 270.07 g/mol                                  |
| CAS Number         | 55270-28-5                                    |
| Appearance         | White to off-white solid                      |
| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C |

## Spectroscopic Characterization

While specific, detailed spectral data with peak assignments for **4-Iodoisoquinolin-1-amine** is not widely available in the public domain, commercial suppliers indicate the availability of various spectroscopic datasets, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS).<sup>[1]</sup> These techniques are essential for confirming the identity and purity of the compound.

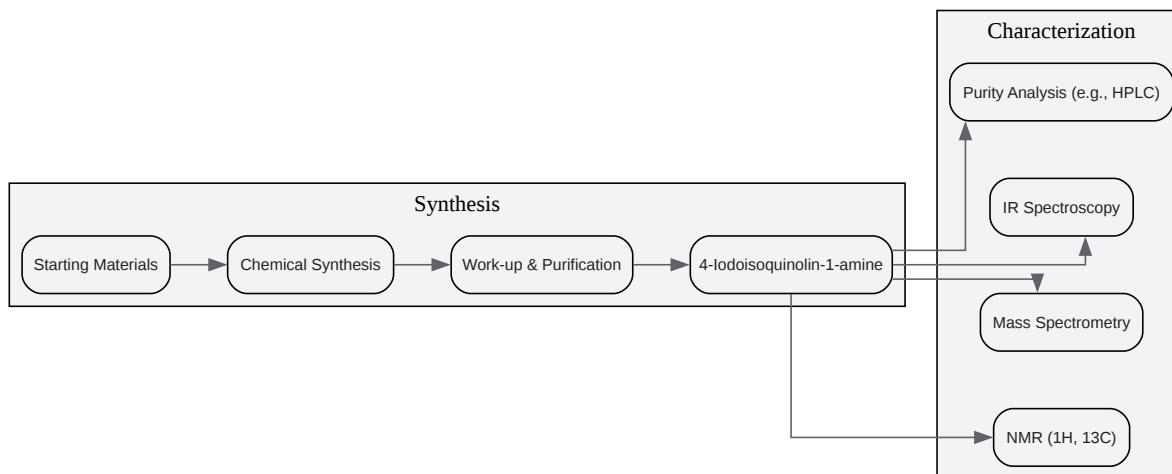
Expected Spectroscopic Features:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline ring system and the protons of the amine group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the iodine and amine substituents.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display signals for the nine carbon atoms of the isoquinoline core. The carbons directly attached to the nitrogen and iodine atoms would exhibit characteristic chemical shifts.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the  $3300\text{--}3500\text{ cm}^{-1}$  region), C-N stretching, and C-H stretching of the aromatic ring.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural information.

## Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of **4-Iodoisoquinolin-1-amine** is not readily available in the surveyed literature. However, based on established synthetic methodologies for related isoquinoline derivatives, a plausible synthetic route can be proposed. This would likely involve the initial construction of the isoquinoline ring system, followed by regioselective iodination and amination reactions. The synthesis of related compounds, such as 6-iodoisoquinolin-3-amine, often involves a multi-step process that may include:

- Formation of the isoquinoline core.
- Introduction of the iodine atom at the desired position.
- Introduction of the amine group.

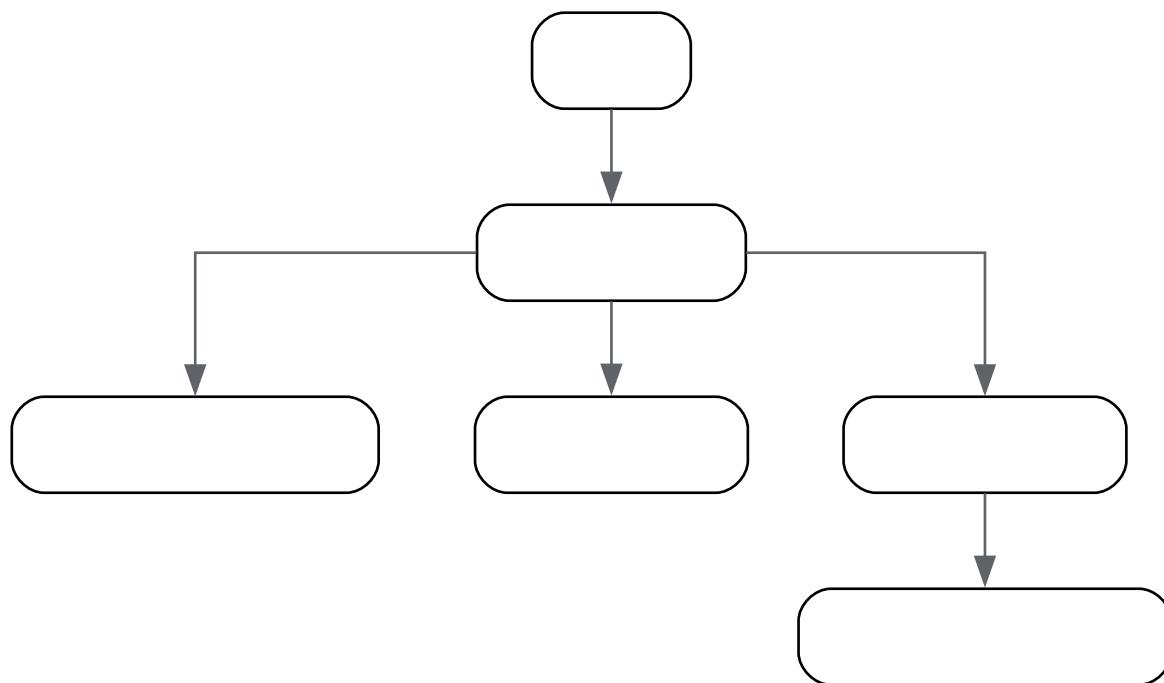

The specific reagents and reaction conditions would need to be optimized to achieve the desired product with good yield and purity.

## Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity or the involvement of **4-Iodoisoquinolin-1-amine** in any signaling pathways. The isoquinoline and 4-aminoquinoline scaffolds are present in a wide variety of biologically active molecules, including kinase inhibitors and antimalarial drugs. Therefore, it is conceivable that derivatives of **4-Iodoisoquinolin-1-amine** could exhibit interesting pharmacological properties. However, without experimental data, any discussion of its biological role would be purely speculative.

## Experimental Workflow for Characterization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of **4-Iodoisoquinolin-1-amine**.




[Click to download full resolution via product page](#)

A general workflow for the synthesis and characterization of **4-Iodoisoquinolin-1-amine**.

## Logical Relationship of Key Information

The diagram below outlines the logical flow of information for understanding the molecular structure and potential applications of **4-Iodoisoquinolin-1-amine**.



[Click to download full resolution via product page](#)

Logical relationship of key information for **4-Iodoisoquinolin-1-amine**.

## Conclusion

**4-Iodoisoquinolin-1-amine** is a chemical compound with a well-defined molecular structure, possessing functionalities that make it an attractive starting material for chemical synthesis. While its fundamental properties are known, detailed experimental protocols for its synthesis and comprehensive spectroscopic and biological data are not widely available in the public domain. Further research is required to fully characterize this molecule and to explore its potential in drug discovery and development. Researchers interested in this compound would likely need to perform *de novo* synthesis and characterization or source it from commercial suppliers who may possess more detailed internal data.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Iodoisoquinolin-1-amine: A Technical Overview of a Key Synthetic Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300164#4-iodoisoquinolin-1-amine-molecular-structure]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)